molecular formula C14H10BaN8 B13767490 1H-Tetrazole, 5-phenyl-, barium salt CAS No. 55719-88-5

1H-Tetrazole, 5-phenyl-, barium salt

Cat. No.: B13767490
CAS No.: 55719-88-5
M. Wt: 427.61 g/mol
InChI Key: UWEHKQXAACULAX-UHFFFAOYSA-N
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Description

Overview of Tetrazole Ligands in Coordination Chemistry

Tetrazole and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that have garnered substantial attention for their versatile applications in medicinal chemistry, materials science, and as ligands in coordination complexes. researchgate.nethilarispublisher.com Their utility in forming stable complexes with a wide array of metal ions is a cornerstone of their chemical significance. arkat-usa.org

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. researchgate.net This composition confers a distinctly nitrogen-rich character, which is a source of high positive heats of formation and makes them valuable components in the design of energetic materials. researchgate.netnih.govaip.org

The structural versatility of tetrazoles as ligands stems from the presence of multiple potential donor nitrogen atoms. researchgate.net Coordination to a metal center can occur through different nitrogen atoms (N1, N2, N3, or N4), allowing for various binding modes. This adaptability can lead to the formation of diverse and complex architectures, including mononuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. arkat-usa.orgacs.org The tetrazole moiety typically acts as an anionic ligand upon deprotonation of the N-H proton, forming a tetrazolate anion that readily coordinates with metal cations. arkat-usa.org

The introduction of a substituent at the 5-position of the tetrazole ring, as in 5-phenyl-1H-tetrazole, profoundly influences its properties as a ligand. The nature of the substituent affects the electronic and steric environment of the tetrazole ring, thereby modulating its coordination behavior. nih.govresearchgate.net

A phenyl group, for instance, introduces steric bulk that can direct the coordination to specific nitrogen atoms and influence the packing of the resulting complexes in the solid state. Electronically, the substituent can alter the acidity of the N-H proton and the electron density on the donor nitrogen atoms, which in turn affects the strength and nature of the metal-ligand bond. The ability to systematically vary the 5-substituent allows for the fine-tuning of the structural and functional properties of the resulting metal complexes, making 5-substituted-1H-tetrazoles a highly versatile class of ligands for constructing novel coordination compounds. researchgate.net

Significance of Alkaline Earth Metal Tetrazolates in Contemporary Chemical Research

While the coordination chemistry of tetrazoles with transition metals is extensively studied, their complexes with alkaline earth metals, such as barium, are a growing area of interest. researchgate.net These compounds are explored for their unique structural features and potential applications, particularly in materials science. nih.gov

Barium (Ba²⁺) is a large alkaline earth metal cation with a low charge density and a filled-shell electron configuration (ns²). unifr.chsemanticscholar.org These characteristics dictate its coordination behavior, which differs significantly from that of smaller, more polarizing cations. Key principles include:

High and Variable Coordination Numbers: Due to its large ionic radius, barium can accommodate a large number of ligands in its primary coordination sphere, with coordination numbers frequently ranging from 8 to 12. researchgate.net

Irregular Coordination Geometries: The bonding in barium complexes is predominantly electrostatic (ionic) in nature. The lack of d-orbital directionality means that the coordination geometry is primarily determined by steric factors and the efficient packing of ligands around the central metal ion, often resulting in irregular polyhedra. unifr.chalfa-chemistry.com

Flexibility in Ligand Binding: Barium complexes can readily coordinate with various donor atoms, including the nitrogen atoms of heterocyclic ligands like tetrazoles, as well as oxygen donors from solvent molecules (e.g., water) that often co-crystallize. geomar.de

The combination of tetrazolate ligands with barium ions has led to the development of novel materials with interesting properties. The multidentate nature of tetrazolates can be exploited to link barium ions into extended networks, forming coordination polymers. researchgate.netnih.gov These supramolecular assemblies are investigated for several applications:

Energetic Materials: The high nitrogen content of the tetrazole ligand, combined with a metal cation, can result in materials with high thermal stability and energetic properties. Barium tetrazolates are considered for use as environmentally friendly pyrotechnics or heat-resistant explosives. researchgate.netnih.gov

Porous Frameworks: The formation of coordination polymers can lead to materials with porous structures, which is an active area of research in materials science for applications in storage or catalysis. researchgate.netnih.gov

Specific Research Focus on 1H-Tetrazole, 5-phenyl-, Barium Salt

The compound this compound, serves as a specific embodiment of the principles discussed. It combines a well-defined 5-substituted tetrazole ligand with a large alkaline earth metal. Research on this specific salt and its analogues focuses on elucidating its precise solid-state structure, thermal stability, and decomposition pathways. Understanding the coordination environment of the barium ion and how the phenyl-substituted tetrazolate ligands arrange to form the crystal lattice provides fundamental insights into the self-assembly processes in metal-organic systems. This knowledge is crucial for the rational design of new materials with tailored properties, bridging the gap between molecular structure and macroscopic function.

Compound Properties and Data

The fundamental properties of the parent ligand and the specific barium salt are summarized below.

Interactive Table 1: Physicochemical Properties of 5-Phenyl-1H-tetrazole

PropertyValueSource
IUPAC Name 5-phenyl-2H-tetrazole nih.gov
Molecular Formula C₇H₆N₄
Molecular Weight 146.15 g/mol
CAS Number 18039-42-4
Melting Point 216 °C (decomposes)
Appearance White to pale yellow crystalline solid bohrium.com

Interactive Table 2: Properties of this compound

PropertyValueSource
Synonyms Barium bis(5-phenyltetrazol-1-ide) chemnet.com
Molecular Formula C₁₄H₁₀BaN₈ chemnet.com
Molecular Weight 427.61 g/mol
CAS Number 55719-88-5 chemnet.com
InChI Key UWEHKQXAACULAX-UHFFFAOYSA-N

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

55719-88-5

Molecular Formula

C14H10BaN8

Molecular Weight

427.61 g/mol

IUPAC Name

barium(2+);5-phenyl-1,2,3-triaza-4-azanidacyclopenta-2,5-diene

InChI

InChI=1S/2C7H5N4.Ba/c2*1-2-4-6(5-3-1)7-8-10-11-9-7;/h2*1-5H;/q2*-1;+2

InChI Key

UWEHKQXAACULAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=N[N-]2.C1=CC=C(C=C1)C2=NN=N[N-]2.[Ba+2]

Origin of Product

United States

Structural Characterization and Elucidation of 1h Tetrazole, 5 Phenyl , Barium Salt Architectures

Single-Crystal X-ray Diffraction Analysis of Barium Tetrazolate Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. While a dedicated, complete single-crystal X-ray structure of 1H-Tetrazole, 5-phenyl-, barium salt is not extensively reported in the surveyed literature, analysis of closely related barium tetrazolate structures provides a strong basis for predicting its structural characteristics. researchgate.net

A structural analysis would precisely determine the coordination number and geometry of the barium (Ba²⁺) centers. As a large alkaline earth metal ion, barium typically exhibits high coordination numbers, commonly ranging from 8 to 12. nih.gov In complexes with tetrazolate derivatives, the barium ion is often coordinated by multiple nitrogen atoms from the tetrazole rings and, frequently, by oxygen atoms from co-crystallized water molecules. researchgate.net For instance, in the structure of a barium salt of 5,5′-bistetrazole, the Ba²⁺ cation is ten-coordinated, bonding to the tetrazolate ligand, carbohydrazide, and water molecules. researchgate.net It is therefore anticipated that the barium center in the 5-phenyltetrazolate salt would be surrounded by nitrogen atoms from several tetrazolate anions and potentially water molecules, resulting in a complex coordination polyhedron.

The 5-phenyltetrazolate anion can coordinate to metal centers in various modes, including monodentate (binding through one nitrogen atom), bidentate chelating (binding through two adjacent nitrogen atoms, often denoted as η²), or bridging, where the ligand links multiple metal centers. The specific binding mode is influenced by factors such as the metal ion's size and electronic properties, the reaction conditions, and the presence of other ligands. X-ray diffraction would reveal the precise conformation of the 5-phenyltetrazolate ligand, including the dihedral angle between the phenyl and tetrazole rings. lookchem.com In related metal-tetrazole complexes, the tetrazolate anion has been observed to coordinate through different nitrogen atoms (N1, N2, N3, N4), often leading to the formation of polymeric structures. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. An examination for polymorphism in this compound would involve crystallizing the material under various conditions and analyzing the resulting structures. Each polymorph would have a unique unit cell and arrangement of molecules, potentially differing in coordination geometry, ligand conformation, or supramolecular interactions. Currently, there is no specific information available in the literature regarding polymorphism for this particular compound. researchgate.net

Advanced Spectroscopic Investigations for Bonding and Structural Insight

Spectroscopic techniques provide valuable information about chemical bonding and functional groups, complementing the data obtained from X-ray diffraction.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. By comparing the spectrum of the this compound with that of the free 5-phenyl-1H-tetrazole ligand, key insights into the coordination can be gained.

The FT-IR spectrum of the free ligand, 5-phenyl-1H-tetrazole, shows characteristic absorption bands. Upon formation of the barium salt, the most notable change is the disappearance of the N-H stretching band, which is evidence of deprotonation of the tetrazole ring. researchgate.net Concurrently, shifts in the vibrational frequencies of the tetrazole ring (C=N and N=N stretching) are expected due to the coordination of the nitrogen atoms to the barium ion. The interaction with the metal center alters the electron distribution in the ring, thus affecting the bond strengths and their corresponding vibrational frequencies. pnrjournal.com The new vibrational modes corresponding to the Ba-N bond are expected to appear in the far-infrared region, typically below 400 cm⁻¹.

The table below summarizes the key FT-IR absorption bands for the 5-phenyl-1H-tetrazole ligand and the expected changes upon formation of the barium salt.

Vibrational Mode5-phenyl-1H-tetrazole Wavenumber (cm⁻¹)Expected Wavenumber in Barium Salt (cm⁻¹)Change upon Coordination
N-H Stretch~3000-3400AbsentDisappearance of the band confirms deprotonation.
C-H Stretch (Aromatic)~3063Minor ShiftThe phenyl group is generally less affected by coordination. lookchem.com
C=N / N=N Ring Stretch~1400-1600ShiftedCoordination to Ba²⁺ alters the ring's electronic structure.
Ring Vibrations~900-1200ShiftedChanges indicate interaction between the ring and the metal. pnrjournal.com
Ba-N StretchN/A< 400Appearance of new bands confirms ligand-metal bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Isomeric Studies

In a typical ¹H NMR spectrum of 5-phenyl-1H-tetrazole recorded in a solvent like DMSO-d6, the acidic N-H proton of the tetrazole ring appears as a broad signal at a very downfield chemical shift, often around 17.45 ppm. rsc.org The protons of the phenyl group typically exhibit signals in the aromatic region, for instance, a doublet around 7.99 ppm and a triplet around 7.54 ppm. rsc.org Upon formation of the barium salt, the broad signal corresponding to the N-H proton would disappear due to the deprotonation event. This disappearance is a key indicator of salt formation.

The electron density of both the phenyl and tetrazole rings is altered by the presence of the Ba²⁺ cation. This change in the electronic environment would cause shifts in the positions of the remaining proton signals. The coordination of the barium ion to the nitrogen atoms of the tetrazole ring would likely lead to a general downfield shift of the phenyl proton signals, reflecting a decrease in electron density.

Similarly, the ¹³C NMR spectrum would show corresponding changes. For the parent 5-phenyl-1H-tetrazole, the carbon atom of the tetrazole ring appears significantly downfield, for example at approximately 155.93 ppm. rsc.org The carbons of the phenyl ring resonate at their characteristic positions, such as 131.84 ppm, 129.78 ppm, and 127.33 ppm. rsc.org The formation of the barium salt and the associated change in electron distribution would be expected to shift the resonance of the tetrazole carbon and the phenyl carbons. The magnitude and direction of these shifts would provide valuable information about the nature of the interaction between the barium ion and the 5-phenyltetrazolate anion in solution.

NucleusParent Compound (5-phenyl-1H-tetrazole) Chemical Shift (ppm) rsc.orgExpected Observation for Barium Salt
¹H (N-H)~17.45 (broad)Signal disappears
¹H (Phenyl)~7.54 - 7.99Shifts in resonance positions
¹³C (Tetrazole)~155.93Shift in resonance position
¹³C (Phenyl)~120 - 132Shifts in resonance positions

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide critical information about the elements present (Barium, Nitrogen, Carbon) and their chemical environments.

The Ba 3d spectrum is expected to show a characteristic doublet corresponding to the Ba 3d₅/₂ and Ba 3d₃/₂ spin-orbit components. The binding energy of these peaks would confirm the presence of barium in its +2 oxidation state, typical for barium in ionic salts. thermofisher.com

The N 1s spectrum would be particularly informative. The tetrazole ring contains four nitrogen atoms in chemically distinct environments. Therefore, the N 1s signal is expected to be complex and composed of multiple overlapping peaks. In related organic nitrogen compounds, N 1s binding energies can vary significantly depending on the chemical bonding. researchgate.netxpsfitting.com For the 5-phenyltetrazolate anion, one would anticipate at least two to three distinct nitrogen signals. The coordination of the barium ion to the nitrogen lone pairs would further influence the binding energies, likely causing a shift to higher values for the coordinated nitrogen atoms due to the transfer of electron density to the metal ion.

The C 1s spectrum would show contributions from the carbon atoms of the phenyl ring and the single carbon atom of the tetrazole ring. The phenyl carbons would produce a main peak with a possible shake-up satellite characteristic of aromatic systems. The tetrazole carbon, being bonded to two nitrogen atoms, would appear at a different binding energy, likely higher than the phenyl carbons.

Core LevelExpected Binding Energy Region (eV)Information Provided
Ba 3d~780 - 795Presence and +2 oxidation state of Barium. thermofisher.com
N 1s~398 - 406Multiple peaks indicating different nitrogen environments within the tetrazole ring and their interaction with the barium ion. researchgate.netxpsfitting.com
C 1s~284 - 288Peaks corresponding to the phenyl and tetrazole ring carbons, revealing their distinct chemical environments.

Thermogravimetric Analysis for Thermal Decomposition Pathways and Structural Stability

The thermal decomposition of tetrazole-based compounds is generally characterized by the breakdown of the heterocyclic ring, which is an energetically favorable process due to the formation of highly stable dinitrogen gas (N₂). researchgate.netresearchgate.net The TGA curve for the barium salt of 5-phenyl-1H-tetrazole would be expected to show a region of initial stability, where no significant mass loss occurs.

Upon heating, the compound would undergo a major, often sharp, mass loss corresponding to the primary decomposition event. This step is associated with the fragmentation of the tetrazolate ring, leading to the evolution of nitrogen gas. researchgate.netresearchgate.net This decomposition is typically an exothermic process. The theoretical mass loss corresponding to the release of two molecules of N₂ from the tetrazole ring can be calculated and compared with the experimental data to confirm this decomposition pathway.

Coordination Chemistry and Self Assembly Principles of Barium with 5 Phenyl 1h Tetrazole

Ligand Binding Modes of 5-Phenyl-1H-Tetrazole to Barium

The deprotonated form of 5-phenyl-1H-tetrazole, the 5-phenyltetrazolate anion, offers multiple nitrogen atoms as potential coordination sites for the barium ion. The specific binding mode is influenced by factors such as the metal-to-ligand ratio, solvent system, and the presence of counter-ions.

Monodentate vs. Multidentate Coordination

The 5-phenyltetrazolate ligand can coordinate to a barium center in both a monodentate and a multidentate fashion. In a monodentate mode, only one of the nitrogen atoms of the tetrazole ring binds to the barium ion. This type of coordination is less common in the solid state for this ligand but can be observed in solution or when bulky co-ligands are present, which sterically hinder further coordination.

More frequently, the tetrazolate anion acts as a multidentate ligand, utilizing two or more of its nitrogen atoms to bind to one or more barium centers. This multidentate character is fundamental to the formation of stable, extended structures. For instance, the N1 and N2 atoms or the N3 and N4 atoms can chelate to a single barium ion, although this is less common for large cations like Ba²⁺ due to the geometric constraints of the five-membered ring. The more prevalent multidentate mode involves the ligand bridging multiple metal centers.

Bridging Capabilities of Tetrazolate Anions in Polynuclear Systems

The ability of the 5-phenyltetrazolate anion to bridge multiple barium ions is a key factor in the construction of polynuclear systems and extended networks. Several bridging modes have been identified in analogous metal-tetrazolate systems, which are presumed to be accessible in barium complexes as well. Common bridging modes include:

μ₂-N1,N2: The adjacent N1 and N2 atoms bridge two different metal centers.

μ₂-N1,N3: The N1 and N3 atoms bridge two metal centers.

μ₂-N2,N4: The N2 and N4 atoms coordinate to two separate metal ions.

μ₃ and higher: More complex modes where three or more nitrogen atoms from a single tetrazolate ring coordinate to multiple metal centers, leading to the formation of high-dimensional frameworks.

These bridging interactions result in the formation of chains, layers, or three-dimensional networks, with the specific dimensionality depending on the coordination preferences of the barium ion and the adopted bridging mode of the ligand.

Influence of the Phenyl Substituent on Coordination Geometry

The phenyl group at the 5-position of the tetrazole ring exerts a significant influence on the coordination geometry around the barium ion. Its primary effects are steric and electronic in nature.

Electronic Effects: The electron-withdrawing or -donating nature of substituents on the phenyl ring could, in principle, modulate the electron density on the tetrazole ring, thereby affecting the strength of the Ba-N coordination bonds. However, for an unsubstituted phenyl group, the primary influence is generally considered to be steric.

Supramolecular Assembly and Extended Framework Formation

The principles of ligand binding translate into the formation of complex supramolecular assemblies and extended frameworks, most notably Metal-Organic Frameworks (MOFs).

Design and Synthesis of Barium Metal-Organic Frameworks (Ba-MOFs) using Tetrazole-Based Ligands

The synthesis of Ba-MOFs using tetrazole-based ligands like 5-phenyl-1H-tetrazole typically involves solvothermal or hydrothermal methods. rsc.org In these methods, a barium salt (e.g., BaCl₂, Ba(NO₃)₂) is reacted with the tetrazole ligand in a suitable solvent system at elevated temperatures. The choice of solvent, temperature, and reaction time can significantly impact the final product's structure and dimensionality. researching.cn

The design of Ba-MOFs with tetrazole-based ligands is predicated on the ability of the ligand to act as a linker between barium ions, forming a periodic network. The high coordination numbers favored by the large Ba²⁺ ion (typically ranging from 8 to 12) combined with the multidentate and bridging nature of the tetrazolate anion facilitate the formation of robust, three-dimensional frameworks. While research into MOFs has historically focused on transition metals, the use of alkaline earth metals like barium is a growing area of interest. rsc.org

A summary of representative coordination numbers and geometries observed in Ba-MOFs with related N-heterocyclic ligands is presented below.

Coordination NumberGeometry Description
8Distorted biaugmented trigonal prism
9Distorted tricapped trigonal prism; Muffin-like
10Sphenocorona (distorted)

This interactive table summarizes common coordination environments for Barium (II) ions in MOFs with nitrogen-containing ligands, as detailed in related research. rsc.org

Topological Analysis of Ba-MOF Structures

Topological analysis is a powerful tool used to simplify and classify the complex structures of MOFs. semanticscholar.org In this approach, the metal ions (or metal clusters) are considered as nodes, and the organic ligands are treated as linkers that connect these nodes. The resulting network topology can be described by a Schläfli symbol, which indicates the number of linkers connected to each node and the shortest ring size in the network.

For Ba-MOFs constructed from tetrazole-based ligands, the topology can be quite complex due to the high and variable coordination numbers of barium and the multiple coordination modes of the ligand. For example, in a Ba-MOF synthesized with a tri-tetrazole ligand, a novel trinodal 4,5,9-connected 3D framework was observed, highlighting the structural diversity achievable. rsc.org The analysis of these topologies is essential for understanding the structure-property relationships and for the targeted design of new frameworks with desired properties.

Role of Metal-Directed Self-Assembly in Architecture Formation

Metal-directed self-assembly is a fundamental process where metal ions and organic ligands spontaneously organize into ordered supramolecular structures. The geometry and coordination preferences of the metal ion, along with the shape and functionality of the ligand, dictate the final architecture. For 5-phenyl-1H-tetrazole, the deprotonated ligand (5-phenyltetrazolate) offers multiple nitrogen atoms as potential coordination sites, making it a versatile building block for creating coordination polymers.

In the context of 1H-Tetrazole, 5-phenyl-, barium salt, the Ba²⁺ ion would serve as the metallic node. Generally, alkaline earth metals like barium are flexible in their coordination numbers and geometries, which can lead to diverse structural outcomes. However, specific research detailing the self-assembly processes, resulting crystal structures, or network topologies for the barium-5-phenyltetrazolate system has not been reported in the available literature. Studies on other metal-tetrazolate systems show that such self-assembly can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks, but these findings cannot be directly extrapolated to the barium salt. researchgate.netrsc.orgrsc.org

Isomerism and Tautomerism in Coordinated 5-Phenyl-1H-Tetrazole Ligands

The 5-phenyltetrazolate anion possesses several potential nitrogen donor atoms, which can lead to various forms of isomerism upon coordination to a metal center.

Linkage Isomerism (N1/N2/N4 Binding) and its Structural Ramifications

Linkage isomerism occurs when a ligand can coordinate to a metal center through different atoms. The deprotonated 5-phenyltetrazolate ligand has three chemically distinct nitrogen atoms available for coordination: N1, N2, and N4 (N3 is sterically hindered by the phenyl group and less likely to coordinate).

Despite the theoretical possibility of these binding modes, there are no specific structural studies for this compound that identify the definitive coordination mode or discuss the existence of linkage isomers.

Stereochemical Aspects of Barium-Tetrazolate Complexes

Stereochemistry in coordination compounds involves the three-dimensional arrangement of ligands around a central metal ion. This can include various forms of isomerism, such as geometric (cis/trans) or optical (enantiomers) isomerism. The formation of specific stereoisomers is often directed by the coordination geometry of the metal and the steric and electronic properties of the ligands.

For complexes of this compound, the potential for complex stereochemistry exists, particularly in structures involving multiple ligands or in the formation of chiral crystalline frameworks. However, without experimental crystallographic data, any discussion of the stereochemical aspects of this specific compound remains speculative. The scientific literature lacks the necessary structural elucidation to provide details on this topic for the barium salt.

Theoretical and Computational Studies on 1h Tetrazole, 5 Phenyl , Barium Salt Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules and materials. DFT calculations can elucidate the nature of bonding, charge distribution, and the energetic landscape of different molecular arrangements.

In the barium salt of 5-phenyl-1H-tetrazole, the primary interaction is ionic, between the Ba²⁺ cation and the deprotonated 5-phenyltetrazolate anion. DFT studies on related 5-phenyltetrazole derivatives show that the tetrazole ring is rich in electron density, particularly the nitrogen atoms. semanticscholar.orgresearchgate.net Upon deprotonation (typically at the N1 position of the tetrazole ring), the resulting anion becomes a potent ligand for metal cations.

The interaction between the barium ion and the 5-phenyltetrazolate ligand would involve the coordination of one or more nitrogen atoms from the tetrazole ring to the barium center. Due to the large ionic radius and flexible coordination sphere of barium, multiple coordination modes are possible. The phenyl group, while primarily influencing the steric bulk and intermolecular interactions of the ligand, can also play a secondary role in the electronic structure.

Natural Bond Orbital (NBO) analysis, a common computational technique, can provide a quantitative picture of the charge distribution. In analogous alkaline earth metal complexes, a significant charge transfer from the metal to the ligand is observed. researchgate.net For the barium 5-phenyltetrazolate system, it is expected that the barium atom would carry a substantial positive charge, while the negative charge would be delocalized across the tetrazole ring of the ligand. This charge distribution is a key factor in determining the electrostatic interactions that govern the crystal packing and supramolecular architecture of the compound.

Table 1: Predicted NBO Charges for a Hypothetical Barium 5-phenyltetrazolate Monomer (Note: This table is illustrative and based on general principles of metal-ligand bonding, as specific DFT data for this compound is not readily available.)

Atom/GroupPredicted NBO Charge (a.u.)
Barium (Ba)+1.8 to +1.9
Tetrazolate Ring-1.2 to -1.4 (total)
Phenyl Group-0.4 to -0.5 (total)

For instance, the tetrazolate ligand can act as a monodentate, bidentate, or bridging ligand, connecting multiple barium centers. The energetic favorability of each coordination mode would depend on a delicate balance of factors, including the electrostatic attraction between the metal and the ligand, steric hindrance from the phenyl groups, and the formation of extended, stable crystal lattices. Theoretical studies on other tetrazole derivatives have shown that different tautomers and rotational isomers can have small energy differences, suggesting that a variety of structures could potentially be synthesized. acs.org The coordination environment around the barium centers in related barium-tetrazolate Metal-Organic Frameworks (MOFs) has been shown to be complex, with high coordination numbers being common. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior and structural stability of materials over time. mdpi.com For barium 5-phenyltetrazolate, MD simulations would be valuable for understanding its thermal stability, mechanical properties, and interactions with solvent molecules.

By simulating the motion of atoms and molecules over a period of time, MD can predict how the crystal structure of barium 5-phenyltetrazolate would behave at different temperatures and pressures. This is particularly important for energetic materials, where thermal stability is a critical property. MD simulations can also be used to study the diffusion of small molecules through the crystal lattice, which is relevant for applications such as gas storage or separation. rsc.org The stability of the coordination bonds between barium and the tetrazolate ligands can be assessed by monitoring bond distances and angles throughout the simulation.

Prediction of Supramolecular Architectures and Framework Properties

The combination of a bulky phenyl group and a versatile tetrazolate ring suggests that barium 5-phenyltetrazolate could form interesting supramolecular architectures. Computational methods can be used to predict the most likely crystal structures that would form from the self-assembly of the barium cations and 5-phenyltetrazolate anions. mdpi.com

Crystal structure prediction algorithms, which often employ a combination of quantum mechanical and force-field based methods, can generate a range of possible crystal packing arrangements and rank them by their thermodynamic stability. These predictions can guide synthetic efforts towards the crystallization of new phases with desired properties. For instance, the formation of porous frameworks, which could have applications in catalysis or separations, could be computationally explored. The design of novel tetrazole-based MOFs has been a subject of computational studies, highlighting the potential for creating materials with tailored properties. rsc.org

Computational Design of Novel Barium Tetrazolate Structures

Building on the principles of crystal engineering and computational chemistry, it is possible to design novel barium tetrazolate structures with specific functionalities. rsc.org This "in silico" design process involves modifying the organic ligand or the metal center and then computationally evaluating the properties of the resulting hypothetical structures. nih.gov

For example, by replacing the phenyl group with other functional groups, one could tune the electronic properties, steric profile, and intermolecular interactions of the ligand. Computational screening of a virtual library of such ligands could identify promising candidates for the synthesis of new materials with enhanced thermal stability, specific pore sizes, or interesting optical or electronic properties. nih.gov The development of novel tetrazole-based inhibitors and other functional molecules has been aided by such computational approaches. researchgate.net This predictive power of computational chemistry can significantly accelerate the discovery and development of new materials based on barium and 5-phenyltetrazole.

Advanced Chemical Applications and Functional Material Design Concepts Excluding Energetic Properties

Design Principles for Barium Tetrazolate-Based Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules. hilarispublisher.comhilarispublisher.com The modular nature of MOFs allows for their properties to be precisely tuned for specific applications by carefully selecting the metal nodes and organic linkers. rsc.org While specific research into MOFs constructed directly from 1H-Tetrazole, 5-phenyl-, barium salt is nascent, established design principles can be applied to conceptualize their potential in various fields. The combination of a barium metal node with a phenyl-tetrazolate linker offers a unique chemical environment characterized by the Lewis acidity of the barium center and the nitrogen-rich, aromatic nature of the ligand.

The design of MOFs for gas storage and separation hinges on creating materials with high porosity, large surface areas, and specific chemical affinities for target gas molecules. hilarispublisher.comjournalspub.com

Pore Size and Shape Tuning: The geometry of the 5-phenyltetrazole ligand and the coordination preference of the barium ion would dictate the intrinsic pore size and shape of the resulting MOF. The design objective is to create pores that are optimally sized to maximize van der Waals interactions with specific gas molecules (e.g., methane, carbon dioxide) while excluding others based on kinetic diameter, enabling selective separation. hilarispublisher.com

High Surface Area: A primary goal in MOF design is to maximize the internal surface area, which can exceed thousands of square meters per gram. hilarispublisher.com This is achieved by selecting linkers and metal nodes that assemble into highly porous, three-dimensional networks, providing ample sites for gas adsorption. hilarispublisher.com

Chemical Functionality: The tetrazole ring, with its four nitrogen atoms, can create a pore environment with a high affinity for polarizable molecules like CO2. Furthermore, the phenyl group on the linker can be functionalized pre- or post-synthesis to introduce additional binding sites, enhancing selectivity for certain gases. rsc.org The coordinatively unsaturated metal centers (open metal sites) on the barium nodes can also act as strong binding sites for gas molecules. escholarship.org

Table 1: Design Principles for Barium Tetrazolate MOFs in Gas Storage & Separation

Design PrincipleObjectiveMechanism of Action
Porosity Engineering Create optimal pore dimensions and high void volume.Tailoring linker length and metal node geometry to control pore size for selective gas sieving and maximizing storage capacity. hilarispublisher.comhilarispublisher.com
Surface Chemistry Enhance affinity for specific gas molecules (e.g., CO2).Utilizing the nitrogen-rich tetrazole rings and potential open metal sites on barium to create strong adsorption sites. rsc.orgescholarship.org
Structural Flexibility Allow for adaptive storage capabilities.Designing frameworks that can undergo reversible structural changes upon gas adsorption, potentially increasing working capacity. hilarispublisher.com

MOFs can serve as highly efficient heterogeneous catalysts, combining the benefits of homogeneous catalysts (well-defined, uniform active sites) with the practical advantages of heterogeneous systems (ease of separation and recyclability). nih.govnih.gov

Key design strategies for a catalytic barium tetrazolate MOF include:

Active Metal Nodes: The barium ions within the framework's nodes can function as Lewis acid catalytic sites. By ensuring the metal centers are coordinatively unsaturated or can become so under reaction conditions, they can activate substrates for a variety of organic transformations. nih.gov

Functional Linkers: The 5-phenyltetrazole ligand can be modified to incorporate catalytically active functional groups. For example, sulfonic acid groups or basic amine groups could be appended to the phenyl ring to create Brønsted acid or base catalysts, respectively. nih.govacs.org

Reactant Confinement: The well-defined pores of the MOF can confine reactants, leading to enhanced reaction rates and unique selectivities not observed in bulk solution. The framework can pre-organize reactant molecules in an orientation that favors the desired transition state. acs.orgmorressier.com

The primary design principle for cis-diol capture involves functionalizing the MOF with boronic acid.

Framework Synthesis: A robust barium tetrazolate MOF is first synthesized, ideally containing a reactive site on the phenyl linker (e.g., an amino or halide group) suitable for subsequent reactions. researchgate.net

Post-Synthetic Modification: The pre-formed MOF is then treated with a reagent to covalently attach boronic acid moieties to the organic linkers. researchgate.netcam.ac.uk

Selective Binding Mechanism: The incorporated boronic acid groups can reversibly form stable five- or six-membered cyclic esters with molecules containing cis-diol functionalities. This specific covalent interaction allows the MOF to selectively capture these molecules from a complex mixture. The binding is typically pH-dependent, allowing for controlled capture and release of the target molecules.

Role of this compound in Materials Synthesis

Beyond its potential role as a building block for MOFs, the compound serves as a critical additive in the fabrication of other advanced materials, leveraging its specific thermal and chemical properties.

The thermal decomposition of tetrazole compounds, particularly their salts, is a key property harnessed in materials science. scispace.comresearchgate.net These compounds can act as blowing agents, which are substances that decompose at elevated temperatures to generate a large volume of gas.

In the fabrication of ceramic foams, a blowing agent is mixed with a ceramic precursor slurry. Upon heating, the this compound undergoes rapid thermal decomposition. researchgate.net This process releases a significant amount of inert, clean gas, primarily molecular nitrogen (N2). The gas bubbles expand within the viscous ceramic matrix, creating a porous, foam-like structure. As the temperature continues to increase, the ceramic material sinters, solidifying the porous architecture. Tetrazole derivatives are advantageous because they decompose sharply at a specific temperature and produce harmless gas, which does not react with the ceramic material. researchgate.net

Table 2: Properties of Tetrazole Derivatives as Blowing Agents

PropertyDescriptionAdvantage in Material Fabrication
Sharp Decomposition Decomposes rapidly within a narrow temperature range.Allows for precise control over the pore-forming stage during heating. researchgate.net
High Gas Yield Releases a large volume of gas (primarily N2) per unit mass.Efficiently creates high-porosity structures with a small amount of additive. researchgate.net
Inert Gas Generation The primary gaseous product is non-reactive nitrogen.Prevents unwanted chemical reactions with the host material (e.g., ceramic, polymer), ensuring material purity.
Thermal Stability Stable at ambient temperatures but decomposes at processing temperatures.Safe to handle and store, activating only when required during the manufacturing process. nih.gov

The application of this compound in photosensitive resins for microelectronics is based on the inherent photochemical reactivity of the tetrazole ring. nih.gov Photosensitive resins, or photoresists, are materials that change their chemical properties, such as solubility, upon exposure to light, typically ultraviolet (UV) light. This change allows for the precise patterning of circuits in microfabrication.

While direct industrial application of this specific barium salt is not widely documented, the photochemical principles of phenyl-tetrazole derivatives suggest its potential role. researchgate.net Upon irradiation with UV light, the tetrazole ring can undergo cleavage, breaking apart into smaller, reactive fragments and releasing molecular nitrogen. nih.govnih.gov

A conceptual mechanism for its involvement in a photoresist formulation could be:

Formulation: The barium salt is dispersed within a polymer resin matrix.

Exposure: When a specific area of the resin is exposed to UV light through a photomask, the tetrazole compound absorbs the energy.

Photochemical Reaction: The absorbed energy causes the tetrazole ring to decompose. This decomposition fundamentally alters the chemical nature of the additive.

Solubility Change: The decomposition products can interact with the surrounding polymer matrix, causing a change in the local solubility of the resin in a developer solution. For instance, the reaction could induce cross-linking in the polymer (making it less soluble, for a negative photoresist) or break down a dissolution inhibitor (making it more soluble, for a positive photoresist).

This photo-induced transformation is the basis for transferring a circuit pattern onto a substrate. The specific role of the barium ion in this context could be to tune the absorption wavelength or influence the decomposition pathway.

Development of Metal-Tetrazolate Complexes for Optical Materials

The design and synthesis of coordination polymers with specific functional properties have become a significant area of research. Among these, metal-tetrazolate complexes are being explored for their potential in optical materials, particularly for non-linear optical (NLO) applications. The unique electronic structure of the tetrazole ring, combined with the versatility of metal coordination, allows for the creation of novel materials with tailored optical responses. The 5-phenyltetrazolate ligand, in particular, has been utilized in the construction of coordination polymers with interesting photoluminescent properties. For instance, coordination polymers have been fabricated from silver nitrate (B79036) (AgNO₃) and 5-phenyl-1H-tetrazole (Hptz) ligands, which facilitate Ag–π interactions suitable for photoluminescent applications. mdpi.com

Principles of Non-Linear Optical (NLO) Properties in Coordination Polymers

Non-linear optics deals with the interaction of intense light with matter, leading to a response that is not linearly proportional to the strength of the applied electric field. researchgate.net In materials science, second-order NLO phenomena are of particular interest for applications in technologies like frequency doubling (e.g., converting infrared light to visible light), optical switching, and data storage. nih.govrsc.org For a material to exhibit second-order NLO properties, it must possess a non-centrosymmetric crystal structure; that is, it must lack a center of inversion. researchgate.nettandfonline.com

Strategies for Achieving Non-Centrosymmetric Structures

The primary challenge in designing materials for second-order NLO applications is to control the solid-state packing of molecules to ensure a non-centrosymmetric arrangement. tandfonline.com In the field of coordination polymers, several strategies are employed to overcome the natural tendency of molecules to crystallize in centrosymmetric space groups.

One effective strategy is the use of chiral ligands. The inherent asymmetry of a chiral molecule can direct the formation of a non-centrosymmetric, or homochiral, crystal structure. acs.orgacs.org However, a significant body of research has also focused on achieving spontaneous resolution from achiral (non-chiral) ligands. tandfonline.comnih.gov In these cases, an achiral ligand, such as 5-phenyl-1H-tetrazole, can adopt a twisted or conformationally locked chiral form upon coordination to a metal center. nih.gov This induced chirality at the molecular level can then propagate through the crystal lattice, leading to a bulk non-centrosymmetric structure. nih.gov For example, the hydrothermal reaction of manganese sulfate (B86663) (MnSO₄) with an achiral phosphinate ligand resulted in a 2D coordination polymer that crystallized in a non-centrosymmetric structure and exhibited a second harmonic generation (SHG) response. tandfonline.com Another approach involves modifying centrosymmetric ligands to create non-centrosymmetric versions, which can then induce a chiral arrangement in the final coordination polymer. rsc.org

Hydrogen bonding and other intermolecular interactions, such as C-H···π interactions, also play a critical role in guiding the assembly of the crystal lattice and can be engineered to favor non-centrosymmetric packing. tandfonline.com

Investigation of 5-Phenyl-1H-Tetrazole and its Barium Salts as Crystal Growth Modifiers

Tetrazole-containing molecules have emerged as a novel class of crystal growth modifiers, demonstrating a significant ability to influence the crystallization of inorganic solids. lookchem.com Their effectiveness is often compared to that of well-known modifiers like carboxylates and phosphonates. lookchem.com The tetrazolate anion is considered a bioisostere of the carboxylic acid group, and its derivatives have shown the ability to alter the crystal growth of minerals such as barium sulfate and calcium carbonate. lookchem.comrsc.org

Influence on Inorganic Solid Crystallization (e.g., Barium Sulfate, Calcium Carbonate)

The presence of tetrazole derivatives, including phenyltetrazole, during the crystallization process can significantly impact the morphology and size of the resulting crystals. lookchem.com

Barium Sulfate (BaSO₄): Barium sulfate, which occurs naturally as the mineral barite, is a common inorganic scale that can cause significant problems in industrial settings. rsc.orgnih.govresearchgate.net The control of its crystallization is therefore of considerable interest. uh.edu Studies have shown that tetrazole additives can modify the crystallization of barium sulfate. lookchem.com While unmodified barium sulfate crystals often form as rectangular tablets, the presence of modifiers can lead to marked morphological changes, such as the formation of star-like crystals, needles, or distorted spheroids. rsc.orgresearchgate.net The extent of this modification depends on factors like the concentration of the additive and the supersaturation of the solution. rsc.org Research on various phosphonate-based additives, for example, has shown they can produce porous, distorted crystals that are significantly smaller than unmodified ones. rsc.org Tetrazoles operate through similar mechanisms, interfering with the normal crystal growth process. lookchem.com

Calcium Carbonate (CaCO₃): Calcium carbonate crystallization is another process where tetrazoles have shown a significant impact. lookchem.com Calcium carbonate can exist in several crystalline forms (polymorphs), primarily calcite, aragonite, and vaterite, with calcite being the most stable. mdpi.com Additives can influence which polymorph is formed and what its crystal habit (external shape) will be. mdpi.comresearchgate.netscispace.com The presence of 5-(4-aminophenyl)tetrazole, for instance, has been shown to promote the formation of vaterite, a less stable polymorph of calcium carbonate. lookchem.com This demonstrates that tetrazole-based additives can not only change the crystal shape but also influence the phase selection during crystallization. lookchem.com

The following table summarizes the observed effects of tetrazole additives on the crystallization of inorganic salts.

Inorganic SaltAdditive TypeObserved Effects on Crystallization
Barium SulfateTetrazolesAlteration of crystal morphology. lookchem.com
Calcium CarbonateTetrazolesModification of crystal habit and influence on polymorph formation (e.g., promoting vaterite). lookchem.com
Calcium OxalateTetrazolesDemonstrated ability to affect crystal growth, suggesting potential applications in studying pathological mineralization. rsc.org

Mechanistic Studies of Crystal Habit Modification

The mechanism of crystal habit modification by additives like 5-phenyl-1H-tetrazole and its salts involves several key steps:

Preferential Adsorption: The additive molecule preferentially adsorbs onto the faster-growing faces of the crystal. google.com This selectivity is often due to a favorable stereochemical or electronic match between the additive and the arrangement of ions on a particular crystal face. researchgate.net

Growth Inhibition: Once adsorbed, the additive molecules block active growth sites (such as kinks and steps) on that face, thereby impeding the attachment of further ions from the solution. google.com This slows down or completely stops the growth of that specific face. nih.gov

This mechanism does not typically alter the internal crystal structure (polymorph) but only the external shape. google.com However, as seen with calcium carbonate, some additives can be so effective at inhibiting the growth of the most stable polymorph (calcite) that a less stable, kinetically favored polymorph (vaterite or aragonite) may form instead. lookchem.commdpi.com The study of how molecules like tetrazoles interact with and modify growing crystal surfaces is crucial for designing new additives to control crystallization in a wide range of industrial and biological processes. nih.gov

Future Research Directions and Emerging Avenues in Barium 5 Phenyltetrazolate Chemistry

Exploration of Hybrid Inorganic-Organic Materials Beyond MOFs

Metal-Organic Frameworks (MOFs) have dominated the field of coordination polymers for decades. However, the exploration of other classes of hybrid inorganic-organic materials offers opportunities for discovering unique properties. For barium 5-phenyltetrazolate, future research could venture into novel hybrid architectures. The 5-phenyltetrazolate ligand, with its potential for diverse coordination modes through the tetrazole ring nitrogens, is a versatile building block. arkat-usa.org

Research could focus on the synthesis of one-dimensional chains or two-dimensional layered structures, which can exhibit interesting anisotropic properties. nih.gov For instance, the hydrothermal synthesis of a related barium-tetrazole carboxylate compound yielded one-dimensional crystalline chains, indicating the feasibility of forming such structures with barium and tetrazole-based ligands. nih.gov The phenyl group of the ligand offers the possibility of forming π-stacking interactions, which can play a crucial role in the self-assembly of these hybrid materials.

Prospective research in this area is summarized in the table below:

Research Focus AreaPotential Synthetic ApproachDesired Material Properties
1D Coordination PolymersSolvothermal SynthesisAnisotropic conductivity, Luminescence
2D Layered MaterialsInterfacial SynthesisGas separation, Sensing
Composite MaterialsIn-situ polymerizationEnhanced mechanical strength, Thermal stability

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the formation mechanisms of novel materials is fundamental to controlling their synthesis and properties. Advanced in-situ spectroscopic techniques are powerful tools for monitoring the crystallization and self-assembly processes of coordination compounds in real-time. For the synthesis of barium 5-phenyltetrazolate-based materials, techniques such as in-situ X-ray diffraction (XRD), Raman spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy could provide invaluable insights.

These techniques would allow researchers to identify reaction intermediates, understand the kinetics of formation, and determine the influence of various reaction parameters (e.g., temperature, pH, solvent) on the final product. This knowledge is critical for developing reproducible and scalable synthesis protocols for new materials.

High-Throughput Synthesis and Screening for Novel Architectures

The discovery of new materials can be accelerated through high-throughput (HT) synthesis and screening methods. sigmaaldrich.com For barium 5-phenyltetrazolate, HT approaches could be employed to rapidly explore a wide range of synthetic conditions. Robotic platforms can be used to set up numerous small-scale reactions in parallel, varying parameters such as reactant ratios, solvent systems, temperatures, and the presence of modulating agents. ewadirect.com

The resulting products can then be rapidly screened for desired properties, such as thermal stability, porosity, or luminescence. This approach not only speeds up the discovery of new phases and structures but also facilitates the creation of large datasets that can be used for machine learning-driven materials discovery. ewadirect.com

Integration with Other Functional Moieties for Multi-Stimuli Responsive Materials

A significant frontier in materials science is the development of "smart" materials that can respond to external stimuli. nih.govresearchgate.net The 5-phenyltetrazolate ligand can be functionalized to incorporate other moieties, leading to multi-stimuli responsive materials. For example, photo-responsive groups (like azobenzenes) or redox-active units could be appended to the phenyl ring.

When complexed with barium, these modified ligands could give rise to materials that change their properties (e.g., color, luminescence, solubility) in response to light, redox potential, or temperature. nih.gov Such materials could have applications in sensing, data storage, and controlled release systems. The development of multi-stimuli-responsive polymers and hydrogels has shown the versatility of this approach. nih.govrsc.org

Deeper Understanding of Structure-Property Relationships through Computational and Experimental Synergy

A synergistic approach combining computational modeling and experimental validation is essential for accelerating the design of new materials. rsc.org For barium 5-phenyltetrazolate, density functional theory (DFT) calculations can be used to predict crystal structures, electronic properties, and vibrational spectra. These theoretical predictions can guide synthetic efforts and aid in the interpretation of experimental data.

For example, computational screening can be used to assess the potential of different functionalized 5-phenyltetrazolate ligands to form stable porous structures with barium. rsc.org The predicted properties of these hypothetical materials can then be used to prioritize the most promising candidates for experimental synthesis and characterization. This iterative loop of prediction and validation will be crucial for uncovering the full potential of barium 5-phenyltetrazolate in the development of advanced functional materials.

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Software like Gaussian 16 or ORCA models electronic structures and binding energies. For example, Himo et al. used DFT to map azide-nitrile cycloaddition transition states .
  • Molecular Dynamics (MD) : Packages like GROMACS simulate solvation effects on barium coordination in aqueous/organic media.
  • Crystallography Software : WinGX and OLEX2 refine XRD data to resolve barium’s coordination geometry . Cross-validation with spectroscopic data ensures accuracy in charge distribution and bond-length analysis .

How does the barium ion influence the biological activity or toxicity profile of 5-phenyl-1H-tetrazole derivatives?

Advanced Research Focus
Barium’s toxicity (e.g., neuromuscular blockage) necessitates evaluation of cellular uptake and ion-release kinetics. In vitro assays (MTT or LDH) on mammalian cells can quantify cytotoxicity, while ICP-MS tracks barium accumulation. Comparative studies with sodium or potassium salts isolate ion-specific effects. For instance, barium’s high charge density may enhance membrane interaction, exacerbating toxicity compared to lighter cations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.